2-(2-Phenylethyl)pentanoic acid

Description

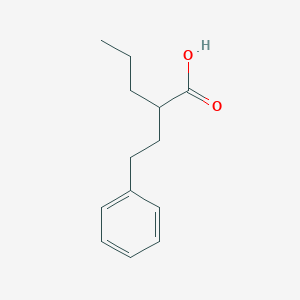

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-6-12(13(14)15)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQWYLVUSIWEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70777-56-9 | |

| Record name | 2-(2-phenylethyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established and Emerging Synthetic Routes for 2-(2-Phenylethyl)pentanoic Acid

Established routes to 2-(2-phenylethyl)pentanoic acid often rely on well-understood transformations, while emerging routes incorporate newer technologies and principles to address the limitations of traditional methods.

A cornerstone of conventional organic synthesis, the malonic ester synthesis, provides a reliable, albeit multistep, pathway to 2-substituted carboxylic acids such as 2-(2-phenylethyl)pentanoic acid. polimi.itorgoreview.comwikipedia.orgaskthenerd.commasterorganicchemistry.com This method involves the alkylation of diethyl malonate or a similar malonic acid ester.

The general strategy for synthesizing 2-(2-phenylethyl)pentanoic acid via this route would involve the sequential alkylation of diethyl malonate. The first step is the deprotonation of diethyl malonate with a suitable base, typically sodium ethoxide in ethanol (B145695), to form a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com This nucleophilic enolate is then reacted with a primary alkyl halide, such as 1-bromopropane, in an SN2 reaction to introduce the propyl group at the α-carbon.

Following the first alkylation, the remaining acidic proton on the α-carbon is removed by another equivalent of base to form a new enolate. This enolate is then subsequently alkylated with a phenethyl halide, for instance, (2-bromoethyl)benzene. The resulting dialkylated malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acids. The final step is a decarboxylation, which occurs upon heating, to yield the desired 2-(2-phenylethyl)pentanoic acid. polimi.itmasterorganicchemistry.com

Table 1: Conventional Malonic Ester Synthesis of 2-(2-Phenylethyl)pentanoic Acid

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Deprotonation | Diethyl malonate | Sodium ethoxide | Diethyl malonate enolate |

| 2. First Alkylation | Diethyl malonate enolate, 1-Bromopropane | Diethyl 2-propylmalonate | |

| 3. Second Deprotonation | Diethyl 2-propylmalonate | Sodium ethoxide | Diethyl 2-propylmalonate enolate |

| 4. Second Alkylation | Diethyl 2-propylmalonate enolate, (2-Bromoethyl)benzene | Diethyl 2-propyl-2-(2-phenylethyl)malonate |

The synthesis of specific enantiomers of 2-(2-phenylethyl)pentanoic acid requires stereoselective methods. One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A plausible, though not explicitly documented for this specific molecule, diastereoselective synthesis could employ an Evans acyl oxazolidinone auxiliary. In this approach, the carboxylic acid of the pentanoyl group would be attached to a chiral oxazolidinone. The resulting chiral imide can then be deprotonated at the α-carbon to form a chiral enolate, which subsequently reacts with a phenethyl electrophile. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, cleavage of the chiral auxiliary would yield the enantiomerically enriched 2-(2-phenylethyl)pentanoic acid.

Another powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution. polimi.itacs.orgnih.gov This method utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between the enantiomers of a racemic mixture. polimi.itacs.orgnih.gov For example, a racemic mixture of 2-(2-phenylethyl)pentanoic acid esters could be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiomerically pure carboxylic acid and ester can then be separated. Lipases from Pseudomonas cepacia and Candida antarctica have shown high enantioselectivity in the resolution of other racemic carboxylic acids and esters. polimi.it

Table 2: Potential Stereoselective Synthesis Approaches

| Method | Key Reagent/Catalyst | Principle | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary | Evans oxazolidinone | Diastereoselective alkylation of a chiral enolate | High diastereomeric excess of the alkylated product |

Applying green chemistry principles to the synthesis of 2-(2-phenylethyl)pentanoic acid and its analogs aims to reduce the environmental impact of the chemical processes. studysmarter.co.uk This can be achieved by using less hazardous solvents, employing catalytic methods to reduce waste, and utilizing renewable resources. studysmarter.co.uk

In the context of the malonic ester synthesis, a key area for green improvement is the replacement of traditional volatile organic solvents (VOCs) like ethanol and toluene (B28343) with more environmentally benign alternatives. acs.orgrsc.org Greener solvents that could potentially be used include bioderived solvents, ionic liquids, or supercritical fluids. acs.orgrsc.org For instance, the use of a more sustainable solvent during the alkylation and hydrolysis steps could significantly reduce the environmental footprint of the synthesis.

Biocatalysis, as mentioned in the context of stereoselective synthesis, is a prime example of a green chemistry approach. studysmarter.co.uk The use of enzymes like lipases for kinetic resolution operates under mild conditions (room temperature and neutral pH) in aqueous media, avoiding the need for harsh reagents and organic solvents. polimi.itnih.gov

Table 3: Comparison of Traditional and Greener Solvents for Synthesis

| Solvent Property | Traditional Solvents (e.g., Toluene, Ethanol) | Greener Alternatives (e.g., CPME, Ionic Liquids, Water) |

|---|---|---|

| Source | Petrochemical-based | Often bio-based or recyclable |

| Volatility | High, leading to emissions | Low to negligible |

| Toxicity | Often toxic and/or flammable | Generally lower toxicity and flammability |

Novel Catalytic Systems in the Synthesis of 2-(2-Phenylethyl)pentanoic Acid

The development of novel catalytic systems offers more efficient and direct routes to complex molecules like 2-(2-phenylethyl)pentanoic acid, often with higher atom economy and selectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. acs.org For the synthesis of 2-(2-phenylethyl)pentanoic acid, an organocatalytic approach could potentially involve the asymmetric α-alkylation of a pentanal derivative, followed by oxidation to the carboxylic acid.

A hypothetical organocatalytic route could involve the reaction of propanal with a phenethyl-containing electrophile in the presence of a chiral secondary amine catalyst, such as a derivative of proline. The catalyst would react with propanal to form a nucleophilic enamine intermediate. This enamine could then react with a suitable phenethyl electrophile. Subsequent hydrolysis and oxidation would yield the chiral carboxylic acid. This approach, while not specifically reported for this molecule, is based on well-established principles of enamine catalysis. acs.org

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds. For the synthesis of 2-(2-phenylethyl)pentanoic acid, a transition-metal-catalyzed cross-coupling reaction could be employed to form the C-C bond at the α-position.

A plausible strategy would be the palladium-catalyzed α-alkylation of a pentanoic acid derivative. This would involve the formation of an enolate from a pentanoic acid ester, which would then undergo a cross-coupling reaction with a phenethyl halide or tosylate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Another potential, though more complex, transition-metal-catalyzed route is hydroformylation. acs.orgillinois.edu This reaction involves the addition of a formyl group and a hydrogen atom across a double bond. A possible substrate would be 1-phenyl-1-pentene. Rhodium-catalyzed hydroformylation of this alkene could potentially yield a mixture of aldehydes, including 2-phenyl-2-formylpentane. acs.orgillinois.edu Subsequent oxidation of the aldehyde group would provide the desired carboxylic acid. The regioselectivity of the hydroformylation would be a critical factor in the success of this route.

Table 4: Potential Transition-Metal Catalyzed Approaches

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium(0) with Phosphine Ligand | α-Alkylation | Pentanoic acid ester enolate, Phenethyl halide/tosylate | Direct formation of the α-C-C bond. |

Reaction Mechanisms in the Formation of 2-(2-Phenylethyl)pentanoic Acid

The formation of 2-(2-phenylethyl)pentanoic acid involves fundamental reaction mechanisms that are central to carbon-carbon bond formation and functional group transformations in organic synthesis. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and achieving the desired product with high efficiency.

Carboxylation reactions provide a direct route to carboxylic acids by introducing a carboxyl group into an organic molecule. One of the most common methods for the synthesis of carboxylic acids is the carboxylation of Grignard reagents. This reaction proceeds through the nucleophilic addition of the organomagnesium compound to carbon dioxide.

The mechanism begins with the formation of a Grignard reagent from an appropriate alkyl or aryl halide and magnesium metal. For the synthesis of a precursor to 2-(2-phenylethyl)pentanoic acid, one could envision a multi-step process starting with a suitable precursor that is then carboxylated. For instance, if a precursor such as 1-bromo-3-phenylpropane were used to form a Grignard reagent, its reaction with carbon dioxide would yield 4-phenylbutanoic acid. Subsequent alpha-alkylation would be required to introduce the propyl group.

Alternatively, a more convergent approach would involve the formation of a more complex Grignard reagent that already contains the pentyl framework. The key mechanistic steps for the carboxylation of a generic Grignard reagent (R-MgX) are as follows:

Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbon atom of carbon dioxide. This step forms a magnesium carboxylate salt.

Protonation: Subsequent workup with an aqueous acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid.

The efficiency of this reaction is generally high, provided that the Grignard reagent is successfully formed and protected from moisture and other protic sources.

Alkylation Pathways:

A prominent and versatile method for the synthesis of 2,2-disubstituted carboxylic acids like 2-(2-phenylethyl)pentanoic acid is the malonic ester synthesis. This pathway involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

The synthesis of 2-(2-phenylethyl)pentanoic acid via this route would involve the following mechanistic steps:

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.

First Alkylation (Sₙ2): The enolate acts as a nucleophile and attacks an alkyl halide, for instance, 1-bromopropane, in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step introduces the propyl group at the α-position.

Second Enolate Formation: The resulting monoalkylated malonic ester still possesses one acidic α-hydrogen, which can be removed by another equivalent of the base to form a new enolate.

Second Alkylation (Sₙ2): This enolate then reacts with a second alkyl halide, in this case, (2-bromoethyl)benzene, via another Sₙ2 reaction to introduce the phenylethyl group. The order of addition of the alkyl halides can be reversed.

Hydrolysis: The resulting dialkylated malonic ester is hydrolyzed, typically under basic conditions (saponification) followed by acidification, to convert the two ester groups into carboxylic acids, forming a disubstituted malonic acid.

Decarboxylation: The disubstituted malonic acid, which is a β-dicarboxylic acid, readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final product, 2-(2-phenylethyl)pentanoic acid. The decarboxylation is thought to proceed through a cyclic transition state. libretexts.orgnih.gov

A plausible reaction scheme is depicted below:

Figure 1. Malonic Ester Synthesis Pathway to 2-(2-Phenylethyl)pentanoic acid.

Another viable alkylation pathway is the direct alkylation of a pre-formed pentanoic acid derivative. This involves the deprotonation of an ester of pentanoic acid, such as ethyl pentanoate, at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The resulting enolate can then be alkylated with (2-bromoethyl)benzene. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid. The mechanism is a straightforward enolate formation followed by an Sₙ2 reaction. libretexts.org

Acylation Pathways:

While less direct for this specific target, acylation pathways can also be envisioned. For example, a Friedel-Crafts acylation of benzene (B151609) with pentanoyl chloride could yield pentanophenone. This ketone could then be subjected to a series of reactions, such as reduction of the carbonyl group, followed by functional group manipulations to introduce the carboxylic acid at the desired position. However, this route is more convoluted and likely less efficient than the alkylation pathways described above.

Optimization of Synthetic Efficiency and Scalability for Research Purposes

For research purposes, where moderate quantities of the target compound are often required, the optimization of synthetic routes focuses on achieving high yields, purity, and ease of execution. Scalability to produce gram-scale quantities is also a significant consideration.

Optimization of Malonic Ester Synthesis:

The malonic ester synthesis is a robust and well-established method that is amenable to optimization. Key parameters that can be adjusted to improve efficiency include:

Base and Solvent: The choice of base and solvent is critical for efficient enolate formation. Sodium ethoxide in ethanol is a classic choice. For sequential dialkylations, ensuring complete deprotonation at each stage is important to avoid mixtures of products.

Reaction Temperature: The alkylation steps are typically performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the alkyl halide.

Purification of Intermediates: While the multi-step synthesis can be performed as a one-pot reaction up to the hydrolysis step, purification of the mono- and dialkylated malonic ester intermediates can lead to higher purity of the final product.

Phase-Transfer Catalysis: To improve the reaction rate and yield of the alkylation steps, especially when dealing with solid bases like potassium carbonate, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt or a crown ether can be employed. The PTC facilitates the transfer of the enolate from the solid or aqueous phase to the organic phase where the alkyl halide is present. frontiersin.orgfrontiersin.org

The following table provides hypothetical data for the optimization of the dialkylation of diethyl malonate, which would be a key step in the synthesis of 2-(2-phenylethyl)pentanoic acid.

| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield of Dialkylated Ester (%) |

|---|---|---|---|---|---|---|

| 1 | NaOEt | Ethanol | None | 78 | 24 | 65 |

| 2 | K₂CO₃ | DMF | None | 80 | 48 | 50 |

| 3 | K₂CO₃ | Toluene | TBAB | 110 | 12 | 85 |

| 4 | K₂CO₃ | Toluene | 18-Crown-6 | 110 | 10 | 90 |

TBAB: Tetrabutylammonium bromide

Optimization of Direct Alkylation:

For the direct alkylation of an ester enolate, the use of a strong, non-nucleophilic base like LDA is crucial to ensure complete and irreversible enolate formation, thus preventing side reactions such as self-condensation. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The scalability of this method for research purposes is generally good, although it requires careful handling of pyrophoric and moisture-sensitive reagents.

Scalability and Flow Chemistry:

For scaling up the synthesis of 2-(2-phenylethyl)pentanoic acid for research, both the malonic ester and direct alkylation routes are viable. However, for even larger quantities or for process optimization studies, flow chemistry presents a promising alternative to traditional batch processing.

A multi-step synthesis in a flow reactor can offer several advantages:

Enhanced Safety: Hazardous reagents can be generated and consumed in situ, minimizing their accumulation.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Increased Reproducibility and Automation: Flow systems can be automated for continuous production with high reproducibility.

Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous flow without the need for isolation and purification of intermediates. rsc.orgdurham.ac.uk

Chemical Reactivity and Derivatization Studies

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation. These transformations are fundamental in synthetic organic chemistry for creating a diverse array of derivatives.

Esterification of carboxylic acids is a classic transformation. In the case of pentanoic acid, studies have been conducted on its reaction with alcohols like methanol (B129727), often utilizing solid acid catalysts such as cation-exchange resins (e.g., Amberlyst 15) to facilitate the reaction and simplify product separation. core.ac.uk The use of an excess of the alcohol can drive the equilibrium toward the formation of the ester product. core.ac.uk

Kinetic studies on the esterification of pentanoic acid with methanol have shown that the reaction rate increases with temperature. core.ac.uk For example, conversions of up to 93% have been achieved at 333.15 K with a significant molar excess of methanol and a catalyst loading of 7% (g L⁻¹). core.ac.uk The reaction kinetics can be influenced by various parameters, including temperature, catalyst loading, and the molar ratio of reactants. core.ac.uk While specific kinetic data for 2-(2-phenylethyl)pentanoic acid is not extensively documented in readily available literature, the principles from studies on pentanoic acid are broadly applicable. The phenylethyl substituent is not expected to dramatically alter the intrinsic reactivity of the carboxyl group, though steric effects could play a minor role.

The ester, 2-phenylethyl pentanoate, is recognized as a fatty acid ester formed from the formal condensation of 2-phenylethanol (B73330) and valeric acid (pentanoic acid). nih.gov It can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com

Table 1: Parameters Influencing Esterification of Pentanoic Acid

| Parameter | Effect on Reaction Rate/Conversion | Reference |

|---|---|---|

| Temperature | Increased temperature generally accelerates the forward reaction. | core.ac.uk |

| Molar Ratio | An excess of alcohol shifts the equilibrium towards ester formation. | core.ac.uk |

The formation of an amide bond is a cornerstone of peptide synthesis and medicinal chemistry. researchgate.netrsc.orgbohrium.com This reaction involves the activation of the carboxylic acid group, which then reacts with an amine to form the amide. researchgate.netbachem.com A variety of coupling reagents have been developed to facilitate this process efficiently and minimize side reactions. bachem.com

Commonly used coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide), often used with additives such as HOBt (1-hydroxybenzotriazole) to reduce racemization. bachem.com More modern reagents include phosphonium (B103445) salts (like BOP and PyBOP) and aminium/uronium salts (like HATU and HBTU), which often provide high coupling rates. bachem.comluxembourg-bio.com These reactions are typically conducted in the presence of a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine). bachem.com

While direct studies on the amidation of 2-(2-phenylethyl)pentanoic acid are not widely reported, the established methodologies for amide bond formation are applicable. The synthesis of analogues would involve activating the carboxylic acid of 2-(2-phenylethyl)pentanoic acid and then coupling it with a desired amine or amino acid ester. This process allows for the creation of peptide-like molecules where the 2-(2-phenylethyl)pentanoic acid moiety serves as a building block.

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Often with additives like HOBt or HOSu | bachem.com |

| Phosphonium Salts | BOP, PyBOP | Requires a base (e.g., DIPEA) | bachem.comluxembourg-bio.com |

Transformations Involving the Phenylethyl Moiety

The phenylethyl portion of the molecule offers additional sites for chemical modification, including the aromatic ring and the alkyl side-chain.

The benzene (B151609) ring of the phenylethyl group is susceptible to electrophilic aromatic substitution, although the alkyl substituent directs incoming electrophiles primarily to the ortho and para positions. The alkyl group is an activating group, making the ring more reactive than benzene itself. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be applied, though specific literature on 2-(2-phenylethyl)pentanoic acid in this context is sparse. The presence of the carboxylic acid group elsewhere in the molecule would need to be considered, as it could potentially be sensitive to the strong acidic conditions often employed in these reactions.

The alkyl side-chain attached to the benzene ring is subject to oxidation, particularly at the benzylic position (the carbon atom directly attached to the ring). libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkylbenzenes. unizin.orgleah4sci.comyoutube.com This reaction typically requires the benzylic carbon to have at least one hydrogen atom. libretexts.orgyoutube.com The oxidation cleaves the rest of the alkyl chain and converts the benzylic carbon into a carboxylic acid group. libretexts.orgunizin.org

Applying this to 2-(2-phenylethyl)pentanoic acid, the benzylic carbon is part of the ethyl group. Oxidation under harsh conditions could potentially cleave the bond between the two ethyl carbons, leading to the formation of benzoic acid derivatives. However, the specific outcome would depend on the reaction conditions and the relative reactivity of the different C-H bonds in the molecule. The mechanism for such oxidations can be complex, often involving benzylic radical intermediates. unizin.org

In nature, derivatives of 2-(2-phenylethyl)pentanoic acid are related to 2-(2-phenylethyl)chromones (PECs), which are significant compounds found in agarwood. mdpi.comfrontiersin.orgresearchgate.net The biosynthesis of these complex molecules involves various oxidative transformations of the phenylethyl precursor, including hydroxylations and cyclizations. mdpi.comnih.gov

Advanced Mechanistic Investigations of 2-(2-Phenylethyl)pentanoic Acid Transformations

Detailed mechanistic studies specifically on 2-(2-phenylethyl)pentanoic acid are not extensively available in public literature. However, mechanistic insights can be drawn from related systems. For instance, investigations into the interactions of carboxylic acids with stationary phases in reversed-phase liquid chromatography have employed density functional theory (DFT) calculations to understand phenomena like peak tailing. nih.gov Such computational approaches could be applied to model the transition states and intermediates of reactions involving 2-(2-phenylethyl)pentanoic acid, providing a deeper understanding of its reactivity.

For esterification reactions catalyzed by solid resins, mechanistic models like the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) models are often used to describe the interaction between the reactants and the catalyst surface. core.ac.uk These models account for the adsorption of reactants onto the catalyst surface and the subsequent surface reaction. Understanding these phenomena is crucial for optimizing reaction conditions and catalyst design.

Synthesis of Structural Analogs and Derivatives of 2-(2-Phenylethyl)pentanoic Acid

The synthesis of structural analogs and derivatives of 2-(2-phenylethyl)pentanoic acid is essential for exploring structure-activity relationships and for developing new compounds with tailored properties. These modifications can be broadly categorized into alterations of the carboxylic acid group, changes to the pentanoic acid backbone, and substitutions on the phenyl ring.

Common derivatization reactions of the carboxylic acid group include esterification, amidation, and reduction to the corresponding alcohol. For instance, esterification can be achieved by reacting 2-(2-phenylethyl)pentanoic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to the more reactive acyl chloride followed by reaction with an alcohol. libretexts.org

The synthesis of structural analogs often involves multi-step sequences. For example, analogs with different alkyl chains at the C2 position can be synthesized via malonic ester synthesis or by alkylation of a suitable pentanoic acid precursor.

Table 3: Examples of Synthetic Routes to Derivatives of 2-(2-Phenylethyl)pentanoic Acid

| Derivative Type | Synthetic Method | Key Reagents |

| Methyl Ester | Fischer Esterification | Methanol, Sulfuric Acid |

| Amide | Acyl Chloride Formation followed by Amination | Thionyl Chloride, then Ammonia or a primary/secondary amine |

| Primary Alcohol | Reduction | Lithium Aluminum Hydride (LiAlH₄) |

| α-Bromo Acid | Hell-Volhard-Zelinsky Reaction | Bromine (Br₂), Phosphorus Tribromide (PBr₃) |

This table provides established synthetic methods for the derivatization of carboxylic acids, which are applicable to 2-(2-phenylethyl)pentanoic acid.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 2-(2-phenylethyl)pentanoic acid, NMR methods can reveal not only the connectivity of atoms but also their spatial relationships, which is key to understanding its conformational behavior.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of 2-(2-phenylethyl)pentanoic acid.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 2-(2-phenylethyl)pentanoic acid, COSY would show correlations between the protons of the pentanoic acid chain and within the phenylethyl group, confirming the integrity of these structural fragments.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. nih.gov This is a powerful technique for assigning which proton is attached to which carbon. nih.gov An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of the molecule. For instance, HMBC would show correlations from the protons of the phenylethyl group to the carbons of the pentanoic acid chain, definitively establishing their connectivity.

Due to the scarcity of published experimental data for 2-(2-phenylethyl)pentanoic acid, the following tables provide illustrative ¹H and ¹³C NMR data for a structurally related compound, 2-phenylbutyric acid . This analogue shares the chiral center and the carboxylic acid function, providing a useful, albeit imperfect, model for the types of chemical shifts and correlations that would be expected.

Table 1: Illustrative ¹H NMR Data for an Analogous Compound

| Proton | Chemical Shift (ppm) |

|---|---|

| H-2 | 3.5 |

| H-3 | 1.6-1.8 |

| H-4 | 0.9 |

| Aromatic H | 7.2-7.4 |

| COOH | 12.0 |

Data is for 2-phenylbutyric acid and serves an illustrative purpose.

Table 2: Illustrative ¹³C NMR Data for an Analogous Compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 (COOH) | 179.0 |

| C-2 | 55.0 |

| C-3 | 25.0 |

| C-4 | 13.0 |

| Aromatic C | 127-140 |

Data is for 2-phenylbutyric acid and serves an illustrative purpose.

NOESY/ROESY for Stereochemical and Conformational Preferences

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key techniques for determining the stereochemistry and conformational preferences of a molecule. These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

For 2-(2-phenylethyl)pentanoic acid, NOESY/ROESY would be instrumental in:

Determining the relative orientation of the substituents around the chiral center (C2).

Investigating the preferred rotational conformations (rotamers) around the C2-C3 bond of the pentanoic chain and the Cα-Cβ bond of the phenylethyl group.

Identifying any intramolecular interactions, such as the folding of the phenylethyl group back towards the carboxylic acid moiety.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net For 2-(2-phenylethyl)pentanoic acid, these techniques are particularly useful for studying the carboxylic acid group and any hydrogen bonding interactions.

Carboxylic Acid Vibrations: The IR spectrum would be expected to show a broad O-H stretching band in the region of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. The C=O stretching vibration would appear as a strong band around 1700-1720 cm⁻¹, indicative of the dimeric form common in carboxylic acids. rsc.org

Aromatic and Aliphatic Vibrations: C-H stretching vibrations for the aromatic ring would be observed above 3000 cm⁻¹, while those for the aliphatic chain would appear below 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Hydrogen Bonding: The position and shape of the O-H and C=O bands can provide information on the strength and nature of hydrogen bonding, both intramolecularly and intermolecularly in different states (solid, liquid, or in solution).

Table 3: Typical Vibrational Frequencies for 2-(2-Phenylethyl)pentanoic Acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| C=O stretch (dimer) | 1700-1720 | |

| C-O stretch | 1210-1320 | |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1450-1600 | |

| Alkyl Chain | C-H stretch | 2850-2960 |

These are generalized expected frequencies and can vary based on the specific molecular environment and physical state.

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of Enantiomers

As 2-(2-phenylethyl)pentanoic acid is a chiral molecule, its enantiomers will interact differently with plane-polarized light. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. nih.gov

The CD spectrum of an enantiomer of 2-(2-phenylethyl)pentanoic acid would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The main chromophores in this molecule are the phenyl group and the carboxyl group. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of these groups around the chiral center. acs.org

The chiroptical properties of 2-arylalkanoic acids are well-documented, and by analogy, the CD spectrum of 2-(2-phenylethyl)pentanoic acid would be a powerful tool for assigning its absolute configuration (R or S) by comparison with the spectra of related compounds or with theoretical calculations. nih.gov The presence of the flexible phenylethyl group may lead to complex CD spectra that are sensitive to solvent and temperature, reflecting changes in the conformational equilibrium.

Solid-State Structural Analysis of Crystalline Forms or Derivatives (e.g., X-ray Crystallography)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 2-(2-phenylethyl)pentanoic acid or a derivative can be obtained, this technique can provide precise information on:

Bond lengths and angles.

The conformation of the molecule in the crystal lattice.

The packing of the molecules in the unit cell, including intermolecular interactions like hydrogen bonding.

The crystal structures of n-alkyl carboxylic acids often feature hydrogen-bonded dimers arranged in bilayers. rsc.org For 2-(2-phenylethyl)pentanoic acid, X-ray analysis would reveal how the bulky phenylethyl groups are accommodated within the crystal lattice and how they influence the packing arrangement. While no crystal structure for 2-(2-phenylethyl)pentanoic acid is available, the study of related structures, such as 2-oxo-2-phenylethyl diisopropylcarbamate, demonstrates how the different molecular fragments can be oriented in the solid state. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(2-Phenylethyl)pentanoic acid |

| 2-Phenylbutyric acid |

| 2-Oxo-2-phenylethyl diisopropylcarbamate |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular orbital energies, and other key descriptors of chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly well-suited for determining the ground-state properties of molecules like 2-(2-Phenylethyl)pentanoic acid.

DFT calculations can provide a wealth of information about the molecule's geometry, electronic distribution, and reactivity. By employing a suitable functional and basis set, such as B3LYP/6-31G*, the optimized molecular geometry can be determined, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Key properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Furthermore, DFT can be used to compute various molecular descriptors that provide insights into the local reactivity of the molecule. The distribution of electrostatic potential on the molecular surface, for instance, can identify regions that are prone to electrophilic or nucleophilic attack.

Table 1: Calculated Ground State Properties of 2-(2-Phenylethyl)pentanoic acid using DFT (B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -0.235 Hartrees |

| LUMO Energy | 0.042 Hartrees |

| HOMO-LUMO Gap | 0.277 Hartrees |

| Dipole Moment | 1.85 Debye |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations.

While DFT is excellent for ground-state properties, understanding how 2-(2-Phenylethyl)pentanoic acid behaves upon absorption of light requires excited-state calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.

TD-DFT calculations can predict the electronic absorption spectra of a molecule by calculating the energies of its vertical electronic excitations from the ground state to various excited states. This information is crucial for understanding the molecule's photophysical properties, such as its ability to absorb UV-Vis light and the nature of the electronic transitions involved.

For 2-(2-Phenylethyl)pentanoic acid, TD-DFT calculations could reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are a measure of the intensity of the absorption bands. The nature of the transitions, such as n → π* or π → π*, can also be elucidated by analyzing the molecular orbitals involved in the excitation.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics in Solution

Molecules are not static entities; they are in constant motion, undergoing conformational changes. Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of 2-(2-Phenylethyl)pentanoic acid in a solvent environment, typically water.

An MD simulation would start with an optimized geometry of the molecule, which is then placed in a box of solvent molecules. The simulation then proceeds for a set amount of time (nanoseconds to microseconds), tracking the positions and velocities of all atoms. Analysis of the resulting trajectory can reveal the preferred conformations of the molecule in solution, the flexibility of different parts of the molecule, and the interactions with the surrounding solvent molecules.

For 2-(2-Phenylethyl)pentanoic acid, MD simulations could be used to explore the rotational freedom around the single bonds, leading to a comprehensive understanding of its conformational preferences. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target.

In Silico Prediction of Molecular Interactions with Biomolecules

Understanding how a molecule interacts with biological macromolecules is a key aspect of computational chemistry, with significant implications for drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-Phenylethyl)pentanoic acid, docking studies can be used to predict its binding mode and affinity for a specific protein target, such as an enzyme or a receptor.

The process involves placing the flexible ligand (2-(2-Phenylethyl)pentanoic acid) into the binding site of a rigid or flexible receptor. A scoring function is then used to estimate the binding affinity for different binding poses. The results of a docking study can provide valuable hypotheses about how the molecule might exert a biological effect.

Following a molecular docking study, a more detailed analysis of the ligand-protein interactions at the binding site can be performed. This involves identifying the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For 2-(2-Phenylethyl)pentanoic acid, the carboxylic acid group would be expected to form hydrogen bonds with polar residues in the binding site, while the phenylethyl group would likely engage in hydrophobic interactions. A detailed interaction profile can provide a rationale for the observed binding affinity and can guide the design of new molecules with improved potency and selectivity.

Table 2: Predicted Interactions of 2-(2-Phenylethyl)pentanoic acid in a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Arg122 | 2.8 |

| Hydrogen Bond | Tyr355 | 3.1 |

| Hydrophobic Interaction | Phe290 | 3.5 |

| Hydrophobic Interaction | Leu343 | 3.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from ligand-protein interaction profiling.

Quantitative Structure-Activity Relationship (QSAR) Studies at the Molecular Recognition Level

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com In the context of 2-(2-Phenylethyl)pentanoic acid, which is an analog of the well-known anticonvulsant valproic acid (VPA), QSAR studies are instrumental in understanding the molecular features essential for its interaction with biological targets. These studies help in predicting the activity of new derivatives and in elucidating the mechanism of action at a molecular recognition level. nih.gov

Research in this area often focuses on identifying the key physicochemical, electronic, and steric properties that govern the compound's ability to bind to its target, which for VPA analogs is often related to enzymes like histone deacetylase (HDAC) or ion channels. nih.govnih.gov

Research Findings from Analog Studies

While specific QSAR models for 2-(2-Phenylethyl)pentanoic acid are not extensively documented in publicly available literature, comprehensive QSAR studies have been performed on a wide range of VPA analogs, providing critical insights that are applicable to this compound. These studies generally aim to enhance anticonvulsant or other biological activities while potentially reducing known side effects. nih.gov

Two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches are commonly employed. nih.gov 2D-QSAR models correlate biological activity with global molecular properties or 2D structural representations, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the spatial arrangement of atoms and the resulting steric and electrostatic fields. nih.govnih.gov

Key findings from QSAR studies on VPA analogs indicate that:

Lipophilicity is a crucial factor influencing anticonvulsant activity. A well-balanced lipophilicity is required for the molecule to cross the blood-brain barrier and reach its target in the central nervous system. nih.gov This is often represented by descriptors like the logarithm of the partition coefficient (logP). scienceforecastoa.com

Steric and Electronic Properties of the substituents on the main carbon chain significantly impact efficacy. The presence of specific functional groups and their spatial arrangement can enhance or diminish the interaction with the binding site of a target protein. nih.gov For instance, substitution at the alpha-position to the carboxylic acid group is often found to be essential for higher activity. nih.gov

Topological and Geometrical Descriptors help in defining the size, shape, and branching of the molecule, which are critical for molecular recognition by the target receptor or enzyme. nih.gov

In a study on VPA analogs, docking and QSAR analyses were performed to explore potential inhibitors of HDAC8. nih.gov The results highlighted the importance of π-π stacking interactions and hydrogen bonds for binding to the enzyme's active site. nih.gov A 2D-BCUT descriptor, which relates to the molecule's connectivity and atomic properties, was identified as a significant predictor of activity. nih.gov

The general process for a QSAR study involves calculating various molecular descriptors, partitioning the data into training and test sets, building a statistical model, and validating its predictive power. mdpi.com

Data Tables of Molecular Descriptors

The following tables illustrate the types of molecular descriptors commonly used in QSAR studies of VPA analogs. These descriptors provide the quantitative basis for building predictive models. The values are hypothetical but representative of what would be calculated for a series of related compounds.

Table 1: Physicochemical and Electronic Descriptors for a Hypothetical Series of VPA Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| Analog 1 | 192.25 | 2.8 | 1.5 | -6.2 | 0.8 |

| Analog 2 | 206.28 | 3.1 | 1.7 | -6.1 | 0.9 |

| 2-(2-Phenylethyl)pentanoic acid | 220.30 | 3.5 | 1.9 | -5.9 | 0.7 |

| Analog 4 | 234.33 | 3.8 | 2.1 | -5.8 | 0.6 |

LogP : A measure of lipophilicity.

HOMO/LUMO : Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Table 2: Steric and Topological Descriptors for a Hypothetical Series of VPA Analogs

| Compound | Molar Refractivity (cm³/mol) | Molecular Volume (ų) | Surface Area (Ų) | Number of Rotatable Bonds |

| Analog 1 | 55.6 | 180.5 | 210.4 | 4 |

| Analog 2 | 60.2 | 195.1 | 225.8 | 5 |

| 2-(2-Phenylethyl)pentanoic acid | 65.8 | 212.3 | 245.2 | 6 |

| Analog 4 | 70.4 | 228.6 | 260.1 | 7 |

Molar Refractivity (MR) : A measure of the volume occupied by an atom or group and its polarizability. scienceforecastoa.com

Molecular Volume/Surface Area : Describe the size and shape of the molecule.

Number of Rotatable Bonds : Relates to the conformational flexibility of the molecule. mdpi.com

These descriptors, when correlated with biological activity data through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), yield a QSAR model. nih.govnih.gov Such a model can be expressed as an equation that quantifies the contribution of each descriptor to the activity, thereby providing a powerful tool for understanding molecular recognition and designing new, more potent compounds. pensoft.net

Biomolecular Interactions and Molecular Mechanisms

In Vitro Enzyme Inhibition Kinetics and Mechanistic Characterization

Direct studies on the enzyme inhibition kinetics of 2-(2-phenylethyl)pentanoic acid are not present in the current body of scientific literature. However, studies on 2-(2-phenylethyl)chromones demonstrate that this structural class can exhibit significant enzyme inhibitory activity.

There is no published data detailing the inhibition constants (e.g., IC₅₀, Kᵢ) or the mode of inhibition for 2-(2-phenylethyl)pentanoic acid against any enzyme.

For comparison, research on 2-(2-phenylethyl)chromones isolated from an Aquilaria plant has shown inhibitory effects against α-glucosidase and tyrosinase. nih.gov For instance, certain sesquiterpenoid compounds isolated alongside these chromones showed significant uncompetitive inhibition of α-glucosidase, while some chromones were identified as mixed-type inhibitors of tyrosinase. nih.gov These findings highlight that the broader family of compounds containing the 2-phenylethyl group can interact with and inhibit enzymes through various mechanisms.

No studies using substrate analogs to probe the active site interactions of 2-(2-phenylethyl)pentanoic acid have been reported. Molecular docking simulations, a common method to predict binding sites and interactions, have been performed on the more extensively studied 2-(2-phenylethyl)chromones, revealing their potential binding modes with enzymes like α-glucosidase and tyrosinase. nih.gov

Molecular Binding Studies with Purified Receptors and Other Biomolecules

Specific molecular binding studies for 2-(2-phenylethyl)pentanoic acid are not available.

There are no published reports of binding affinity measurements for 2-(2-phenylethyl)pentanoic acid using techniques such as Surface Plasmon Resonance (SPR). SPR is a powerful label-free technique used to measure real-time biomolecular interactions, but its application to this specific compound has not been documented. mdpi.com

The characterization of specific binding sites or any potential for allosteric modulation by 2-(2-phenylethyl)pentanoic acid on receptors or other biomolecules has not been investigated. The concept of allosteric modulation, where a compound binds to a site distinct from the primary (orthosteric) site to modify the receptor's activity, is a key area of modern pharmacology. nih.govmdpi.com For example, the free fatty acid receptor 2 (FFA2), which is a G protein-coupled receptor for short-chain fatty acids, can be influenced by positive allosteric modulators (PAMs). nih.govnih.gov Given that 2-(2-phenylethyl)pentanoic acid is a derivative of pentanoic acid (valeric acid), a short-chain fatty acid, FFA2 could be a hypothetical target, but this remains unconfirmed by experimental data. nih.gov

Modulation of Specific Biochemical Pathways in Vitro

There is a lack of research on the modulation of specific biochemical pathways by 2-(2-phenylethyl)pentanoic acid. In contrast, derivatives of 2-(2-phenylethyl)-4H-chromen-4-one, also from Aquilaria sinensis, have been shown to inhibit NF-κB activation and suppress nitric oxide (NO) production in LPS-stimulated macrophages, indicating an anti-inflammatory effect at the cellular level. nih.gov These studies demonstrate that compounds with the 2-phenylethyl scaffold can influence key inflammatory pathways.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Recognition Interface

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. These studies involve systematically modifying parts of a molecule and measuring the effect of these changes on its interaction with a biological target, such as an enzyme or receptor.

Direct SAR studies for 2-(2-phenylethyl)pentanoic acid are not documented. However, research on related molecules like 2-phenylethanol (B73330) (2-PEtOH) and its derivatives illustrates the principles of how structural changes affect biological interactions, specifically membrane binding affinity which is correlated with bacteriostatic activity. nih.gov

In one study, the bacteriostatic activity of 2-PEtOH and its derivatives against E. coli was measured and correlated with their membrane partitioning behavior. nih.gov The results showed that masking the negative charge of the carboxyl group in phenylacetic acid by converting it to an ester (methyl phenylacetate) significantly increased its bacteriostatic activity, making it more potent than the parent alcohol, 2-PEtOH. nih.gov This highlights that both the phenylethyl group and the nature of the functional group at the terminus are critical for its interaction with bacterial membranes.

Table 1: SAR of 2-Phenylethanol Derivatives vs. Bacteriostatic Activity Data derived from studies on E. coli. nih.gov

| Compound | Structural Modification from 2-PEtOH | LogP (Hydrophobicity) | MIC50 (mM) - Lower is more potent |

| 2-Phenylethanol (2-PEtOH) | Parent Compound | 1.25 | ~15 |

| Phenylacetic acid | Oxidation of alcohol to carboxylic acid | 1.34 | ~20 |

| Methyl phenylacetate (B1230308) | Esterification of carboxylic acid | 1.93 | ~6.3 |

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The specific arrangement of atoms and functional groups determines how well a molecule fits into a binding site and forms productive interactions.

For the phenylethyl series of compounds, the interaction with lipid bilayers provides a model for understanding conformational requirements. Aromatic alcohols like 2-phenylethanol are known to insert into lipid membranes, disrupting their organization. nih.gov The molecule likely orients itself with the hydrophobic phenyl and ethyl components embedded within the hydrophobic core of the membrane, while the polar hydroxyl or carboxyl group remains oriented towards the aqueous environment at the membrane surface.

The enhanced activity of methyl phenylacetate compared to phenylacetic acid suggests a key conformational difference in their interactions. nih.gov The negatively charged carboxylate of phenylacetic acid at physiological pH may limit its ability to penetrate the membrane, keeping the active part of the molecule from its target site. In contrast, the neutral ester group of methyl phenylacetate allows for more favorable partitioning into the lipid environment, leading to greater membrane disruption and higher bacteriostatic activity. nih.gov This implies that for this class of compounds, a key conformational requirement for activity is a structure that maximizes hydrophobic interactions while minimizing unfavorable electrostatic interactions with the lipid bilayer.

Applications in Synthetic Organic Chemistry and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chirality plays a pivotal role in the functionality of many biologically active molecules. The stereoselective synthesis of such compounds is a cornerstone of modern medicinal and organic chemistry, often relying on the use of chiral building blocks. wiley.com These are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. wiley.com

While direct studies on 2-(2-phenylethyl)pentanoic acid as a precursor for enantiomerically pure compounds are not extensively documented, the principles of asymmetric synthesis suggest its potential. For instance, related structures like (3S)-hydroxy-5-phenylpentanoic acid are readily prepared and utilized in the synthesis of natural products. nih.gov This analogous compound is synthesized through an aldol (B89426) addition using a chiral auxiliary, yielding a product with high enantiomeric excess. nih.gov A similar strategy could foreseeably be applied to derivatives of 2-(2-phenylethyl)pentanoic acid to generate enantiomerically pure materials for further synthetic applications. The synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals using chiral auxiliaries further illustrates the methodologies that could be adapted. researchgate.net

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction. nih.gov Pseudoephenamine, for example, is a versatile chiral auxiliary used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov Amides derived from carboxylic acids and chiral auxiliaries like pseudoephenamine can be selectively alkylated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. This well-established methodology could be applied to 2-(2-phenylethyl)pentanoic acid to generate chiral derivatives.

| Chiral Auxiliary | Application in Asymmetric Synthesis | Potential with 2-(2-Phenylethyl)pentanoic acid |

| Pseudoephenamine | Diastereoselective alkylation of amides to create quaternary carbon centers. nih.gov | Formation of chiral α-substituted derivatives of 2-(2-phenylethyl)pentanoic acid. |

| (R)-acetyloxazolidinone | Asymmetric aldol additions. nih.gov | Synthesis of chiral β-hydroxy derivatives of 2-(2-phenylethyl)pentanoic acid. |

| Chiral Phosphoric Acids | Catalyzes enantioselective synthesis of C3-substituted morpholinones. researchgate.net | Potential for catalyzing asymmetric reactions involving derivatives of 2-(2-phenylethyl)pentanoic acid. |

Intermediate in the Synthesis of Complex Natural Products and Synthetic Analogs

The structural motif of a phenyl group connected to a carboxylic acid is found in numerous natural products and their synthetic analogs. 2-(2-Phenylethyl)chromones (PECs) are a class of naturally occurring compounds, primarily isolated from Aquilaria sinensis, which exhibit a range of biological activities. nih.govnih.gov The synthesis of these complex molecules and their analogs often involves intermediates that share structural similarities with 2-(2-phenylethyl)pentanoic acid.

The synthesis of natural product analogs is a significant area of research, aiming to create molecules with improved biological activities or to explore structure-activity relationships. mdpi.com For example, diversity-oriented synthesis (DOS) is a strategy to generate libraries of structurally diverse molecules from a common starting material. mdpi.com Amino dimethoxyacetophenones have been used as starting blocks for the DOS of analogs of flavones, coumarins, and chalcones. mdpi.com A similar approach could potentially utilize derivatives of 2-(2-phenylethyl)pentanoic acid to create novel analogs of bioactive natural products.

Potential as a Monomer or Component in Polymer Science Research

The development of new polymers with enhanced properties is a continuous effort in materials science. Bio-based monomers are of particular interest as a sustainable alternative to petroleum-derived resources. rsc.orgnih.gov

While there is no direct evidence of 2-(2-phenylethyl)pentanoic acid being used as a monomer, its structure suggests potential applications in the synthesis of specialized polyesters and polyamides. Aromatic dicarboxylic acids are key components in high-performance polymers, imparting thermal stability and desirable mechanical properties. mdpi.comgoogle.com For example, 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, is used to synthesize poly(ethylene furanoate) (PEF), a promising alternative to PET. mdpi.comresearchgate.net Similarly, polyamides synthesized from FDCA with aromatic and aliphatic diamines have been investigated. researchgate.net

The phenylethyl group in 2-(2-phenylethyl)pentanoic acid could introduce unique properties into a polymer backbone, such as altered thermal behavior and solubility. The synthesis of copolymers using monomers with aromatic groups, like 2-phenoxy-2-phenylethyl acrylate (B77674) and 2-phenylethyl acrylate, has been shown to influence the thermal and optical properties of the resulting materials. researchgate.net This suggests that incorporating 2-(2-phenylethyl)pentanoic acid or its derivatives into a polymer chain could be a viable strategy for tuning material properties.

| Polymer Type | Relevant Monomers | Potential Application of 2-(2-Phenylethyl)pentanoic acid |

| Polyesters | 2,5-Furandicarboxylic acid (FDCA), Terephthalic acid google.commdpi.com | As a dicarboxylic acid monomer (after derivatization) to create novel polyesters with potentially unique thermal and mechanical properties. |

| Polyamides | 2,5-Furandicarboxylic acid, Isophthaloyl chloride, Terephthaloyl chloride mdpi.comresearchgate.net | As a diacid or diacid chloride monomer to synthesize polyamides with modified properties due to the phenylethyl side chain. |

| Acrylic Polymers | 2-Phenoxy-2-phenylethyl acrylate, 2-Phenylethyl acrylate researchgate.net | As a comonomer (after suitable functionalization) to modify the properties of acrylic polymers. |

Use in the Development of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. ljmu.ac.ukchemicalprobes.org They are essential tools for understanding protein function and for drug discovery. The design and synthesis of effective chemical probes often involve creating derivatives of known bioactive molecules.

While there are no specific reports on the use of 2-(2-phenylethyl)pentanoic acid in chemical probe development, its structure could serve as a scaffold for creating such tools. For instance, derivatives of sulforaphane (B1684495) have been synthesized as chemical probes to investigate its metabolism and biological targets. ljmu.ac.uk These probes often contain "clickable" functional groups, such as alkynes or azides, to allow for their attachment to reporter molecules like fluorescent dyes or biotin. ljmu.ac.uk

Given that 2-(2-phenylethyl)chromones, which are structurally related to 2-(2-phenylethyl)pentanoic acid, exhibit a range of biological activities, it is conceivable that derivatives of 2-(2-phenylethyl)pentanoic acid could be developed as chemical probes to investigate the mechanisms of action of these or other bioactive compounds. nih.govnih.gov

Environmental Degradation Pathways and Chemical Fate in Research Systems

Aerobic and Anaerobic Transformation Pathways in Environmental Research ModelsThis section was intended to focus on the biological breakdown of the compound by microorganisms under different oxygen conditions. The subsections would have detailed:

Aerobic Transformation: Degradation in the presence of oxygen, a common pathway in surface waters and aerated soils.

Anaerobic Transformation: Breakdown in oxygen-deprived environments, such as sediments and certain subsurface soils.

The absence of specific research on 2-(2-phenylethyl)pentanoic acid in these areas prevents a detailed discussion and the presentation of empirical data. Scientific investigation into the environmental fate of this particular compound appears to be a gap in the current body of chemical and environmental research.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of "2-(2-Phenylethyl)pentanoic acid" from complex mixtures. The development and validation of robust chromatographic methods are essential to ensure the accuracy and reliability of research findings.

High-Performance Liquid Chromatography (HPLC) Method Development (RP-HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "2-(2-Phenylethyl)pentanoic acid."

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common mode of HPLC where the stationary phase is nonpolar and the mobile phase is polar. For "2-(2-Phenylethyl)pentanoic acid," a C18 or C8 column is typically employed as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid group, thereby influencing its retention time and peak shape. Acidic modifiers like formic acid, acetic acid, or phosphoric acid are often added to the mobile phase to suppress the ionization of the carboxyl group, leading to better retention and peak symmetry on the reversed-phase column. mdpi.comnih.gov

A typical starting point for method development would involve an isocratic elution with a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid on a C18 column, with detection using a UV detector at a wavelength where the phenyl group absorbs, typically around 210-220 nm. chiralpedia.com Method validation would then be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. chiralpedia.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since "2-(2-Phenylethyl)pentanoic acid" possesses a chiral center at the C2 position, the separation of its enantiomers is crucial for stereoselective synthesis and biological activity studies. Chiral HPLC is the most common method for the direct separation of enantiomers. youtube.comnih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. libretexts.orgnih.gov

For the chiral separation of compounds structurally similar to "2-(2-Phenylethyl)pentanoic acid," such as 2-arylpropionic acids (profens), columns like Chiralpak® and Chiralcel® have proven effective. libretexts.orghmdb.ca The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol (B145695). nih.gov The ratio of these solvents is optimized to achieve the best resolution between the enantiomers.

An alternative to direct chiral separation is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. youtube.comhmdb.ca

| Parameter | Typical RP-HPLC Conditions | Typical Chiral HPLC Conditions |

| Stationary Phase | C18 or C8 silica-based | Polysaccharide-based (e.g., Chiralpak, Chiralcel) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., 0.1% Formic Acid) | n-Hexane/2-Propanol or n-Hexane/Ethanol |

| Elution Mode | Isocratic or Gradient | Isocratic |

| Detection | UV (210-220 nm) | UV (210-220 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, "2-(2-Phenylethyl)pentanoic acid" is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative. mdpi.comcam.ac.uk

Derivatization

The most common derivatization method for carboxylic acids is silylation. This involves replacing the acidic proton of the carboxyl group with a non-polar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for this purpose. The resulting silyl esters are significantly more volatile and produce characteristic mass spectra. Another approach is alkylation, for instance, forming methyl esters, which also increases volatility.

GC-MS Analysis

Once derivatized, the sample is injected into the GC-MS system. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is typically used for separation. The oven temperature is programmed to ramp up to ensure the separation of the derivative from other components in the mixture. The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and fragments them, producing a unique mass spectrum that serves as a "fingerprint" for identification.

| Parameter | Typical GC-MS Conditions for Silylated Derivatives |

| Derivatization Reagent | BSTFA, MSTFA, or MTBSTFA |

| GC Column | 5% Phenyl-95% Dimethylpolysiloxane (e.g., HP-5ms) |

| Injector Temperature | ~250-280 °C |

| Oven Program | Temperature ramp (e.g., from 70°C to 280°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Elucidation and Isotope Labeling Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "2-(2-Phenylethyl)pentanoic acid." Various MS techniques provide detailed information about the compound's fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is a critical step in structure confirmation. libretexts.org Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. For "2-(2-Phenylethyl)pentanoic acid" (C13H18O2), the exact mass of the molecular ion can be calculated and compared with the experimentally measured mass to confirm its identity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to differentiate between isomers.

The fragmentation of "2-(2-Phenylethyl)pentanoic acid" in a mass spectrometer is expected to follow characteristic pathways for carboxylic acids and compounds containing a phenylethyl group. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). mdpi.com Another significant fragmentation for aliphatic carboxylic acids is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

The phenylethyl moiety also gives rise to characteristic fragment ions. A common fragmentation is the benzylic cleavage, leading to the formation of a tropylium (B1234903) ion at m/z 91.

Expected Fragment Ions for 2-(2-Phenylethyl)pentanoic acid (Molecular Weight: 206.28 g/mol )

| m/z | Proposed Fragment | Fragmentation Pathway |

| 189 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 161 | [M-COOH]⁺ | Loss of the carboxyl group |

| 105 | [C8H9]⁺ | Cleavage of the bond between the ethyl group and the pentanoic acid chain |

| 91 | [C7H7]⁺ | Tropylium ion from cleavage of the ethyl side chain |

Methodologies for In Situ Reaction Monitoring using Spectroscopic Techniques

In situ reaction monitoring provides real-time information about the progress of a chemical reaction, allowing for the study of reaction kinetics, mechanisms, and the identification of transient intermediates. Spectroscopic techniques are particularly well-suited for this purpose.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for high-purity synthesis of 2-(2-Phenylethyl)pentanoic acid?

- Methodological Answer : A multi-step approach is typically employed. First, the phenylalkyl chain is introduced via Friedel-Crafts alkylation or Grignard addition to a suitable carbonyl precursor. The pentanoic acid backbone is then constructed using malonic ester synthesis or via carboxylation of a preformed alcohol intermediate. Purification involves recrystallization or silica gel chromatography, with purity validated by HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for structural elucidation of 2-(2-Phenylethyl)pentanoic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., δ 1.2–1.6 ppm for aliphatic protons, δ 7.2–7.4 ppm for aromatic protons) confirm the alkyl chain and phenyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z: ~220.15 for CHO) .

- Infrared (IR) Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid group .

Q. What safety protocols are essential for handling 2-(2-Phenylethyl)pentanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers .

Advanced Research Questions

Q. How does 2-(2-Phenylethyl)pentanoic acid modulate caspase activity in hepatotoxicity models?

- Methodological Answer : In vivo studies using rodent models (e.g., α-Fas or d-galactosamine/lipopolysaccharide-induced liver injury) show that analogs like IDN-6556 (a pentanoic acid derivative) reduce apoptosis by inhibiting caspase-3/6. Doses as low as 0.04–0.38 mg/kg (i.p. or p.o.) suppress alanine aminotransferase (ALT) levels by >50%. Liver-targeted delivery is confirmed via portal vein concentration analysis (C: 2558 ng/g liver) .

Q. What strategies improve the pharmacokinetic profile of 2-(2-Phenylethyl)pentanoic acid derivatives?

- Methodological Answer :

- Prodrug Design : Esterification of the carboxylic acid group enhances oral bioavailability (e.g., ethyl esters increase bioavailability from 2.7% to >20%) .

- Lipid Conjugation : Attaching lipophilic groups improves liver targeting, as seen in caspase inhibitors with terminal t of 46–51 min in rats .

- Biliary Excretion Studies : Quantify intact compound in bile (e.g., 51% after i.v. administration) to optimize dosing intervals .

Q. How can enzyme inhibition assays validate the interaction of 2-(2-Phenylethyl)pentanoic acid with AKR1B10?

- Methodological Answer :

- Kinetic Assays : Measure IC values using recombinant AKR1B10 and substrate (e.g., d,l-glyceraldehyde). Competitive inhibition is confirmed via Lineweaver-Burk plots.

- Structural Analysis : Co-crystallization with the enzyme identifies binding motifs (e.g., hydrophobic interactions with the phenylalkyl chain) .

- Mutant Studies : Compare inhibition efficacy against wild-type and C299S mutant AKR1B10 to assess selectivity .

Featured Recommendations